molecular formula C22H22N4O3S B2453365 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941999-61-7

2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2453365
CAS No.: 941999-61-7
M. Wt: 422.5
InChI Key: AODGGXURXFSJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-3-4-8-17(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-19-10-6-5-9-18(19)28-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODGGXURXFSJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the wide range of biological activities exhibited by Thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that multiple biochemical pathways might be affected

Result of Action

Given the biological activities associated with thiazolo[3,2-b][1,2,4]triazoles, it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved under eco-friendly conditions, suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS Number: 941999-61-7) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity associated with this compound, including its anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O3S
  • Molecular Weight : 422.5 g/mol
  • Chemical Structure : The compound features a thiazole-triazole core linked to a methoxyphenoxy group, which is essential for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that the compound showed promising cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancer cells. The IC50 values ranged from 0.06 µM to 2.5 µM depending on the specific derivative and the cancer type tested .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key metabolic enzymes associated with cancer progression, such as acetylcholinesterase (AChE), which has been linked to tumor growth and metastasis .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Findings on Antioxidant Properties

  • Free Radical Scavenging : The compound demonstrated significant activity in scavenging free radicals in various assays, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .
  • Protective Effects : In animal models, derivatives containing thiazole and triazole scaffolds have shown protective effects against radiation-induced damage, further highlighting their role as antioxidants .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiazole and triazole moieties can significantly influence their biological activities.

ModificationBiological Effect
Substitution on thiazole ringEnhanced anticancer activity
Variation in alkyl chain lengthAltered cytotoxicity profiles
Functional group modificationsChanges in antioxidant capacity

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit broad-spectrum antibacterial properties. For instance, related compounds have shown effectiveness against Mycobacterium smegmatis and other bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Properties

The thiazolo-triazole framework has been associated with anticancer activities. Studies have demonstrated that compounds sharing structural similarities with 2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide can inhibit the growth of various cancer cell lines including glioblastoma and melanoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest in susceptible cancer cells.

Anti-inflammatory Effects

Compounds derived from the thiazolo-triazole family have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antibacterial Screening

In a comparative study involving various thiazole derivatives, the compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The evaluation included assessing the MIC values against Staphylococcus aureus and Escherichia coli, where it demonstrated promising results that warrant further investigation into its mechanism of action .

Case Study 2: Anticancer Activity Assessment

A recent study focused on evaluating the anticancer efficacy of a series of thiazolo-triazole derivatives, including our compound of interest. The results indicated significant growth inhibition in several cancer cell lines with IC50 values suggesting potent activity. The lead compounds from this series were further tested in vivo in murine models, showing reduced tumor growth rates compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.